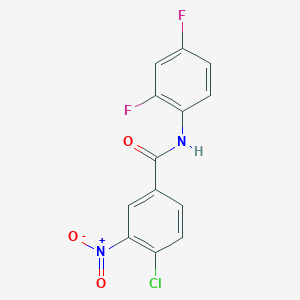

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C13H7ClF2N2O3 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In these structures, both aromatic rings are effectively coplanar with a small interplanar angle. The central amide group plane is oriented at an angle from both aromatic rings, forming an intramolecular contact with an ortho-fluorine atom .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Structural Analysis

In the realm of crystal engineering, molecules like 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide are utilized to study molecular interactions, such as hydrogen bonds and halogen bonds, which are crucial for designing crystalline materials with specific properties. Research by Saha, Nangia, and Jaskólski (2005) on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions provides insights into how these interactions can be exploited for crystal design, highlighting the importance of polarizability in halogen atoms like chlorine in cross-pairing interactions (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar or related to this compound are vital for understanding their physicochemical properties and potential applications. For instance, He et al. (2014) synthesized and characterized 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, investigating its structure-property relationship and antitumor activity, which underscores the compound's relevance in medicinal chemistry (He, Yang, Hou, Teng, & Wang, 2014).

Pharmaceutical Applications

Research into pharmaceutical cocrystals involving compounds like this compound explores their potential to improve drug properties. Aitipamula et al. (2012) conducted studies on pharmaceutical cocrystals involving ethenzamide and various coformers, revealing that cocrystals dissolve faster and have higher equilibrium solubility than the parent compounds. This research indicates the potential of using such compounds to enhance drug solubility and dissolution rates (Aitipamula, Wong, Chow, & Tan, 2012).

Material Science and Engineering

In material science, the synthesis and application of derivatives of this compound can lead to the development of new materials with desirable thermal, mechanical, and electronic properties. Research by Thakral, Narang, Kumar, and Singh (2020) on antidiabetic agents derived from similar compounds demonstrates the intersection of material science and pharmaceuticals, emphasizing the importance of molecular design in creating effective and specific enzyme inhibitors (Thakral, Narang, Kumar, & Singh, 2020).

Zukünftige Richtungen

The future directions for the study of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide and similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications. Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades .

Eigenschaften

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(15)6-10(11)16/h1-6H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWVMBASUXCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)